Dimethyl trans,trans-muconate
Overview
Description
Dimethyl trans,trans-muconate is an organic compound derived from muconic acid. It is characterized by its trans,trans-configuration, which refers to the arrangement of its double bonds.
Mechanism of Action
Target of Action
Dimethyl trans,trans-muconate, also known as dimethyl (2E,4E)-hexa-2,4-dienedioate, is primarily used in the synthesis of biobased unsaturated (co)polyesters . The primary targets of this compound are the enzymes involved in the catalysis of these polymers .
Mode of Action
The compound interacts with its targets through enzyme catalysis, a process that facilitates the design of biobased unsaturated (co)polyesters from muconic acid derivatives . The alkene functionality of the muconate monomers plays a crucial role in the enzyme catalysis mechanism .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the enzymatic polymerization process . This process leads to the production of well-defined unsaturated polyesters with minimal side reactions .
Pharmacokinetics
Its bioavailability in the reaction environment is crucial for the successful synthesis of the desired polymers .
Result of Action
The result of the action of this compound is the production of biobased unsaturated (co)polyesters . These polyesters possess excellent thermal stabilities and unreacted alkene functionality that can undergo chain extension, copolymerization, or act as an anchor for other functional groups .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the enzyme catalysis process . For instance, the isomerization reaction of this compound is performed by heating a racemic mixture of dimethyl muconate, MeOH, and a catalytic amount of I2 to reflux for 64 hours .
Biochemical Analysis
Biochemical Properties
Dimethyl trans,trans-muconate plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it has been shown to be involved in enzyme-catalyzed reactions for the production of unsaturated polyesters . The alkene functionality of the this compound monomers plays an important role in the enzyme catalysis mechanism .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its role in enzyme activation. The alkene functionality in the monomer has an important effect on the reaction mechanism and enzyme catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl trans,trans-muconate can be synthesized through the esterification of muconic acid. One common method involves the reaction of muconic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield dimethyl muconate. The reaction typically requires heating under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is often produced via biotechnological routes. This involves the fermentation of renewable biomass to produce muconic acid, which is then esterified to form this compound. This method is favored for its sustainability and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: Dimethyl trans,trans-muconate undergoes various chemical reactions, including:
Isomerization: It can be isomerized to its cis,cis-form using iodine as a catalyst.
Hydrogenation: The compound can be hydrogenated to produce adipic acid, a key monomer in the production of nylon.
Diels-Alder Reaction: It can react with dienophiles like ethylene to form cyclohexene derivatives.
Common Reagents and Conditions:
Isomerization: Iodine, methanol as solvent, and mild heating conditions.
Hydrogenation: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and elevated pressure and temperature.
Diels-Alder Reaction: Ethylene, various solvents like methanol or tetrahydrofuran, and moderate heating.
Major Products:
Isomerization: cis,cis-Dimethyl muconate.
Hydrogenation: Adipic acid.
Diels-Alder Reaction: 1,4-Bis(carbomethoxy)cyclohexene.
Scientific Research Applications
Dimethyl trans,trans-muconate has a wide range of applications in scientific research:
Polymer Synthesis: It is used as a monomer in the production of unsaturated polyesters, which are valuable in the manufacture of resins and coatings.
Renewable Chemicals: As a bio-derived compound, it serves as a precursor for the synthesis of renewable terephthalates, which are essential in the production of bio-based polyethylene terephthalate (PET).
Catalysis Research: The compound is studied for its role in enzyme-catalyzed polymerization processes, contributing to the development of sustainable polymerization techniques.
Comparison with Similar Compounds
Dimethyl cis,cis-muconate: The cis,cis-isomer of dimethyl muconate, which has different reactivity and applications compared to the trans,trans-isomer.
Dimethyl terephthalate: A related compound used in the production of PET, but derived from different synthetic routes.
Adipic acid: A hydrogenation product of dimethyl trans,trans-muconate, used in nylon production.
Uniqueness: this compound is unique due to its specific configuration, which imparts distinct reactivity and makes it particularly suitable for certain polymerization and catalytic processes. Its bio-derived nature also adds to its appeal in sustainable chemistry .
Properties
IUPAC Name |
dimethyl (2E,4E)-hexa-2,4-dienedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYBXMZVYNWQAM-GGWOSOGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-43-3, 1733-37-5 | |
Record name | Dimethyl muconate, (E,E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl trans,trans-muconate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIMETHYL 2,4-HEXADIENE-1,6-DIOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL MUCONATE, (E,E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2B8XTM21E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dimethyl trans,trans-muconate interesting for studying cycloaddition reactions?
A1: this compound is a dienophile, meaning it readily participates in cycloaddition reactions with dienes. Its reactivity stems from its conjugated double bond system. A specific study investigated its reaction with Dispiro[2.2.2.2]deca-4,9-diene, a unique diene. This reaction, proceeding through a singlet diradical intermediate, was examined using Chemically Induced Dynamic Nuclear Polarization (CIDNP) to understand the reaction mechanism even in the absence of significant spatial separation of the radical intermediates. [, ]
Q2: What is significant about the crystal structure of this compound in relation to its photochemical reactivity?
A2: Research has shown that the solid-state photochemistry of this compound differs significantly from its close relatives, trans,trans-Muconic acid and its monomethyl ester. While the latter two, crystallizing with shortest cell axes of 4 Å, undergo photodimerization and oligomerization upon irradiation, this compound remains stable under similar conditions. This difference in reactivity is attributed to the fact that this compound does not adopt a crystal structure with a 4 Å shortest cell axis, highlighting the critical role of crystal packing in dictating solid-state reactivity. []
Q3: Can you elaborate on the structural details of this compound obtained from crystallographic studies?
A3: X-ray crystallography studies have provided a detailed picture of the this compound molecule. [] Key findings include:
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